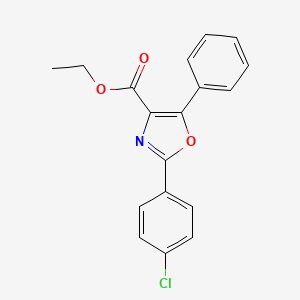![molecular formula C16H21N3O4 B13084775 (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a synthetic organic compound that features a pyrrolopyridine core. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis. This step might involve the reaction of the pyrrolopyridine intermediate with Boc anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolopyridine core or the Boc-protected amino group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potentially useful in the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrrolopyridine core is known to interact with various biological macromolecules, influencing pathways involved in disease processes.
相似化合物的比较
Similar Compounds
(S)-methyl 2-(Boc-amino)-3-(1H-indol-3-yl)propanoate: Similar structure but with an indole core.
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyrimidin-3-yl)propanoate: Similar structure but with a pyrrolopyrimidine core.
Uniqueness
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific pyrrolopyridine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-12(14(20)22-4)8-10-9-18-13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,17,18)(H,19,21)/t12-/m0/s1 |
InChI 键 |
KFMCWGPULJSGMS-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=N2)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


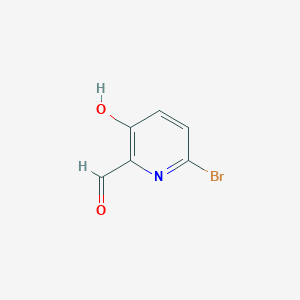


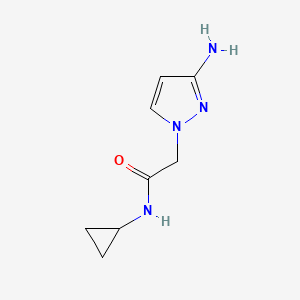

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
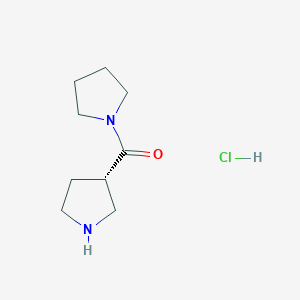

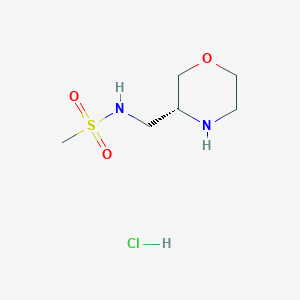
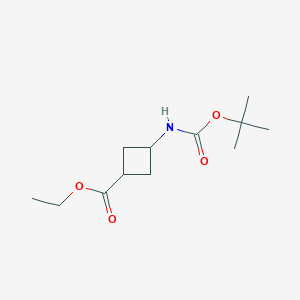

![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
